molecular formula C17H26N2O4S B5158011 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide

Cat. No.: B5158011
M. Wt: 354.5 g/mol
InChI Key: IHJSEDVRILLZMW-UHFFFAOYSA-N
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Description

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the sulfonyl chloride derivative of 2-methoxy-4,5-dimethylphenyl. This is followed by a nucleophilic substitution reaction with N,N-dimethylpiperidine-4-carboxamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide can be compared with similar compounds such as:

  • 1-(2-methoxyphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide
  • 1-(4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide
  • 1-(2-methoxy-4-methylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N,N-dimethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12-10-15(23-5)16(11-13(12)2)24(21,22)19-8-6-14(7-9-19)17(20)18(3)4/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJSEDVRILLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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